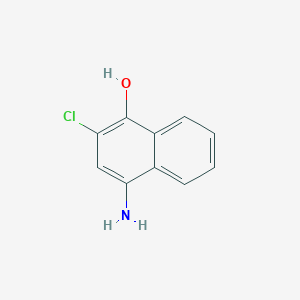

4-氨基-2-氯萘-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

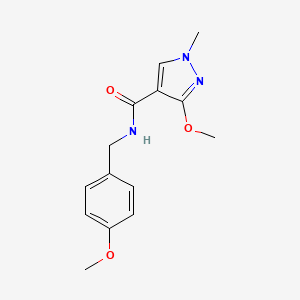

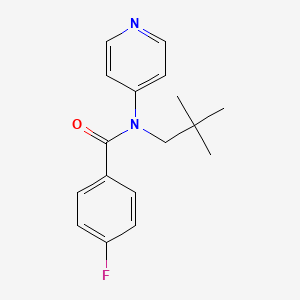

4-Amino-2-chloronaphthalen-1-ol is a chemical compound that belongs to the class of aromatic amines with potential applications in various fields, including organic synthesis and pharmaceuticals. The compound features a naphthalene backbone with an amino group at the 4-position and a chlorine atom at the 2-position, along with a hydroxyl group at the 1-position. This structure makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related aromatic amines has been explored through various methods. One approach involves the thermal reaction of (dienylcarbene)chromium complexes with isocyanides, which provides a mild and regiospecific access to aromatic amines, such as 1,4-diamino-2-ethoxynaphthalines . Another method includes the electroreductive coupling of phthalimides with α,β-unsaturated carbonyl compounds, followed by an acid-catalyzed rearrangement to yield 4-aminonaphthalen-1-ols . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Amino-2-chloronaphthalen-1-ol.

Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloronaphthalen-1-ol is characterized by the presence of functional groups that can participate in various chemical reactions. The amino group is a site for nucleophilic substitution reactions, while the chlorine atom can be displaced by other nucleophiles. The hydroxyl group adds to the compound's reactivity, making it a potential site for esterification or etherification reactions.

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-chloronaphthalen-1-ol can be inferred from related compounds. For instance, the aminolysis of 4,5-dichloronaphthalic anhydride with primary amines can proceed through different routes, leading to the formation of various naphthalimide derivatives . This suggests that 4-Amino-2-chloronaphthalen-1-ol could undergo similar aminolysis reactions, potentially yielding a range of substituted naphthalimides.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Amino-2-chloronaphthalen-1-ol are not detailed in the provided papers, the properties of similar compounds can offer insights. Aromatic amines typically exhibit moderate to high boiling points, are relatively stable under standard conditions, and have distinct UV-Vis absorption due to their conjugated systems. The presence of the chlorine atom and hydroxyl group in 4-Amino-2-chloronaphthalen-1-ol would influence its polarity, solubility, and reactivity in chemical reactions.

科学研究应用

1. 荧光传感器和细菌细胞成像

4-氨基-2-氯萘-1-醇衍生物已被用于开发荧光传感器。Yadav 和 Singh (2018) 的一项研究报告了一种化合物,用于选择性识别铝离子,展示了在 Al3+ 离子存在下的“关闭-开启类型”模式。该化合物还被用于细菌细胞成像,特别是在大肠杆菌 DHα 中,显示了在逻辑门应用中的使用潜力,并显示出带有 Al3+ 离子的绿色和红色荧光图像 (Yadav & Singh, 2018)。

2. DNA 相互作用和对接研究

Kurt 等人 (2020) 合成了源自 2,6-二氨基吡啶的席夫碱配体,并研究了其 DNA 结合特性。该研究表明这些化合物作为潜在的候选药物,突出了它们的 DNA 相互作用能力,这可能对药物化学和药物设计产生影响 (Kurt et al., 2020)。

3. 抗菌研究

正如 Sherekar 等人 (2022) 所报道的,由 4-氨基-2-氯萘-1-醇合成的化合物显示出显着的抗菌活性。这项研究强调了氯取代在主核上的重要性,为开发新的抗菌剂提供了见解 (Sherekar et al., 2022)。

4. 细胞荧光成像剂

Johnson 等人 (2019) 开发了水溶性 4-氨基萘酰亚胺,展示了它们作为细胞荧光成像剂的潜力。这些化合物还显示出诱导细胞凋亡的能力,说明了它们在癌症研究和作为荧光 pH 探针中的潜在用途 (Johnson et al., 2019)。

属性

IUPAC Name |

4-amino-2-chloronaphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEWJZAVWHNYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

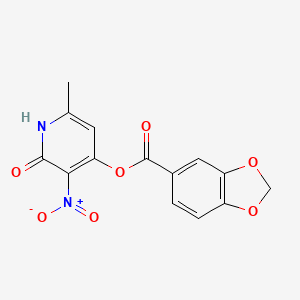

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)

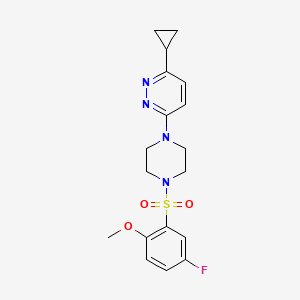

![N-(2,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3002812.png)

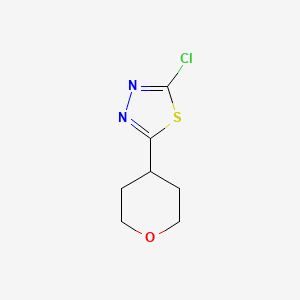

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/no-structure.png)